磺胺噻唑钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

磺胺噻唑钠是一种属于磺胺类药物的含硫有机化合物。 它曾经被广泛用作口服和局部抗菌剂,直到发现毒性较低的替代品 。 尽管它在人类中的使用减少了,但在兽医学中仍然具有重要意义 .

科学研究应用

Microbiological Applications

Sulfathiazole sodium is extensively used in microbiological research, particularly in antimicrobial susceptibility testing. It acts as a bacteriostatic agent by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Spectrum of Activity

- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Targets organisms like Escherichia coli and Klebsiella pneumoniae.

- Mycoplasma : Exhibits activity against certain mycoplasma species .

Table 1: Antimicrobial Susceptibility Testing with Sulfathiazole Sodium

| Bacterial Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Pharmaceutical Applications

In pharmaceutical formulations, sulfathiazole sodium's low solubility in water presents challenges. Recent studies have focused on improving its solubility and bioavailability through innovative drug delivery systems.

Enhancement of Solubility

Research indicates that incorporating sulfathiazole sodium into montmorillonite clay can significantly enhance its solubility—up to 220% compared to the unprocessed drug. This improvement facilitates better absorption and reduces the required dosage, thereby minimizing side effects .

Table 2: Solubility Improvement of Sulfathiazole Sodium

| Formulation Method | Solubility (mg/mL) | Increase (%) |

|---|---|---|

| Pure Sulfathiazole | 0.05 | - |

| Sulfathiazole-Montmorillonite | 0.16 | 220 |

Veterinary Medicine

Sulfathiazole sodium is also utilized in veterinary medicine to treat bacterial infections in animals. It is particularly effective in gastrointestinal infections due to its ability to inhibit folate synthesis in gut bacteria.

Case Study: Use in Animal Models

A study demonstrated that sulfathiazole sodium effectively reduced infection rates in animal models of gastrointestinal infections, highlighting its role in veterinary therapeutics .

Clinical Applications

Sulfathiazole sodium has been used clinically for various conditions, including sinusitis and secondary infections related to respiratory illnesses. Its intravenous formulation allows for rapid absorption and effective treatment outcomes.

Clinical Efficacy

In clinical trials, patients treated with sulfathiazole sodium exhibited significant improvements in symptoms associated with sinusitis compared to control groups .

作用机制

磺胺噻唑钠通过抑制二氢叶酸合成酶发挥其抗菌作用。 这种酶对于二氢叶酸的合成至关重要,二氢叶酸是细菌生长必需的成分 。 通过阻断这种酶,磺胺噻唑钠阻止叶酸的合成,从而抑制细菌增殖 .

生化分析

Biochemical Properties

Sulfathiazole sodium plays a significant role in biochemical reactions. It blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . Sulfathiazole sodium is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .

Cellular Effects

Sulfathiazole sodium has a wide range of effects on various types of cells. It is effective against a wide range of gram-positive and gram-negative pathogenic microorganisms . The drug’s antimicrobial activity is due to its ability to inhibit the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Molecular Mechanism

At the molecular level, Sulfathiazole sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, Sulfathiazole sodium prevents the production of folic acid, thereby inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

It is known that the drug is a short-acting sulfa drug

Metabolic Pathways

Sulfathiazole sodium is involved in the metabolic pathway related to the synthesis of folic acid . It inhibits the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid, a precursor of folic acid .

准备方法

合成路线及反应条件

磺胺噻唑钠可以通过2-氨基噻唑与磺胺酰胺反应合成。 反应通常涉及使用丙酮或乙醇等溶剂,需要加热才能获得清晰的溶液 。然后通过结晶纯化产物。

工业生产方法

在工业环境中,磺胺噻唑钠是通过在受控条件下将磺胺酰胺与2-氨基噻唑结合来生产的。反应混合物被加热,所得产物通过重结晶纯化。 使用丙酮等溶剂可增强该化合物的溶解度和吸附 .

化学反应分析

反应类型

磺胺噻唑钠会发生各种化学反应,包括:

重氮化: 在酸性介质中与亚硝酸钠反应形成重氮盐.

偶合反应: 与苯胺偶合形成强烈的橙色水溶性染料.

氧化和还原: 在特定条件下可以被氧化或还原,但这些反应不太常见。

常用试剂和条件

重氮化: 亚硝酸钠和盐酸。

偶合反应: 苯胺和酸性溶液。

氧化和还原: 根据所需结果的不同,使用各种氧化剂和还原剂。

主要形成的产物

重氮盐: 在重氮化过程中形成。

水溶性染料: 与苯胺偶合反应产生的.

相似化合物的比较

类似化合物

磺胺甲噁唑: 另一种磺胺类药物,具有类似的抗菌特性,但毒性较低.

磺胺嘧啶: 与其他磺胺类药物联合使用以增强抗菌效果.

磺胺醋酰胺: 通常用于眼部感染的局部制剂.

独特性

磺胺噻唑钠因其独特的结构而具有独特性,使其能够形成各种多晶型和多组分晶体结构 。这种结构灵活性增强了其形成具有改进性能的新药物制剂的潜力。

生物活性

Sulfathiazole sodium is a sulfonamide antibiotic that exhibits significant biological activity against a variety of pathogens. This article provides a comprehensive overview of its mechanism of action, spectrum of activity, clinical applications, and relevant research findings.

Sulfathiazole sodium functions as a bacteriostatic agent by inhibiting bacterial growth. It competes with para-aminobenzoic acid (PABA) in the folic acid synthesis pathway, which is crucial for bacterial growth and replication. By blocking the enzyme dihydropteroate synthase, sulfathiazole prevents the formation of folate, leading to inhibited DNA synthesis and ultimately bacterial cell death .

Spectrum of Activity

Sulfathiazole sodium has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria , as well as mycoplasma. Its effectiveness has been documented in various studies, making it useful in treating infections caused by organisms such as Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria gonorrhoeae .

Table 1: Spectrum of Activity

| Bacterial Type | Examples | Effectiveness |

|---|---|---|

| Gram-positive | Staphylococcus aureus | High |

| Gram-negative | Escherichia coli | Moderate |

| Mycoplasma | Mycoplasma pneumoniae | High |

Clinical Applications

Sulfathiazole sodium has been used in various clinical settings, particularly in veterinary medicine. It is administered orally or intravenously and has been shown to have low toxicity levels while providing significant therapeutic benefits against virulent organisms .

Case Study: Clinical Investigation

A clinical study involving 200 patients investigated the efficacy and safety of sulfathiazole sodium. Patients received oral doses of 0.5 grams or intravenous injections of 1 gram dissolved in sterile water. The results indicated effective bacterial inhibition with minimal adverse effects observed .

Pharmacokinetics

The pharmacokinetics of sulfathiazole sodium reveal variability in absorption when administered orally. Studies indicate that the absorption rates can differ significantly among individuals, impacting therapeutic outcomes. For example, one patient receiving 6 grams daily exhibited varying blood concentrations, highlighting the need for careful dosage adjustments based on individual response .

Table 2: Pharmacokinetic Parameters

| Administration Route | Absorption Rate (%) | Peak Plasma Concentration (µg/mL) |

|---|---|---|

| Oral | Variable | Varies by individual |

| Intravenous | High | Rapidly achieved |

Research Findings

Recent studies have focused on enhancing the solubility and stability of sulfathiazole sodium formulations. For instance, research has shown that combining sulfathiazole with montmorillonite (MMT) clay significantly increased its solubility by up to 220% compared to its standard form . This finding is crucial for improving the bioavailability of the drug in clinical settings.

Table 3: Solubility Enhancement

| Formulation | Solubility (mg/mL) | Increase (%) |

|---|---|---|

| Sulfathiazole Sodium (STZ) | 0.49 | - |

| STZ-Montmorillonite (MMT) | 1.57 | 220 |

属性

CAS 编号 |

144-74-1 |

|---|---|

分子式 |

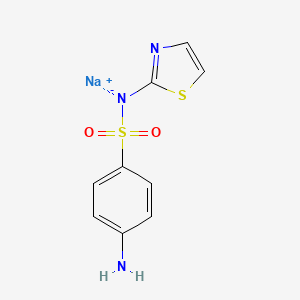

C9H9N3NaO2S2 |

分子量 |

278.3 g/mol |

IUPAC 名称 |

sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |

InChI |

InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12); |

InChI 键 |

RKXDGQFOLMYFFG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+] |

规范 SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na] |

Key on ui other cas no. |

144-74-1 |

Pictograms |

Irritant |

相关CAS编号 |

72-14-0 (Parent) |

同义词 |

4-amino-N-2-thiazolyl Benzenesulfonamide Alphadol Benzenesulfonamide, 4 amino N 2 thiazolyl Benzenesulfonamide, 4-amino-N-2-thiazolyl N(1)-2-thiazolylsulfanilamide norsulfazole sulfathiazole Sulfathiazole Sodium sulfathiazole, monosodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。